molecular formula C15H18N2O2 B13588641 Piperazine, 1-(3,4-methylenedioxybenzyl)-4-(2-propynyl)- CAS No. 55436-34-5

Piperazine, 1-(3,4-methylenedioxybenzyl)-4-(2-propynyl)-

Cat. No.: B13588641
CAS No.: 55436-34-5
M. Wt: 258.32 g/mol
InChI Key: YCBCFXZNMNLQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine derivatives are a class of compounds with diverse pharmacological and psychoactive properties. The compound Piperazine, 1-(3,4-methylenedioxybenzyl)-4-(2-propynyl)- features a piperazine core substituted at the 1-position with a 3,4-methylenedioxybenzyl group and at the 4-position with a 2-propynyl (propargyl) moiety. The 2-propynyl substituent introduces an alkyne functional group, which may enhance metabolic stability or modulate receptor binding compared to aryl or alkyl substituents commonly seen in other piperazine derivatives.

Properties

CAS No.

55436-34-5

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-prop-2-ynylpiperazine

InChI

InChI=1S/C15H18N2O2/c1-2-5-16-6-8-17(9-7-16)11-13-3-4-14-15(10-13)19-12-18-14/h1,3-4,10H,5-9,11-12H2

InChI Key

YCBCFXZNMNLQDY-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Piperazine, 1-(3,4-methylenedioxybenzyl)-4-(2-propynyl)- generally involves two key alkylation steps on piperazine:

The sequence and conditions of these alkylations are critical for selectivity and yield.

Preparation of 1-(3,4-Methylenedioxybenzyl)piperazine Intermediate

This intermediate is a crucial precursor and can be synthesized by nucleophilic substitution of piperazine with a 3,4-methylenedioxybenzyl halide (typically chloride or bromide).

  • Typical Procedure:

    • React piperazine with 3,4-methylenedioxybenzyl chloride or bromide in an appropriate solvent such as ethanol or acetonitrile.
    • Use a base (e.g., triethylamine) to neutralize the formed acid.
    • Reaction conditions: reflux or room temperature stirring for several hours.
    • Purification by crystallization or column chromatography.
  • Example Data:

Step Reagents Conditions Yield (%) Notes
Alkylation Piperazine + 3,4-methylenedioxybenzyl bromide RT, 12-24 h, base present 75-90% Selective N1 substitution

This method is supported by analogous procedures reported for 1-(3,4-methylenedioxybenzyl)piperazine synthesis.

Alkylation of 1-(3,4-Methylenedioxybenzyl)piperazine with 2-Propynyl Group

The second step involves introducing the 2-propynyl group at the N4 position of the piperazine ring.

  • Typical Alkylating Agent: Propargyl bromide or propargyl chloride
  • Reaction Conditions:

    • Solvent: polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
    • Base: potassium carbonate or sodium hydride to deprotonate the secondary amine
    • Temperature: 0°C to room temperature to avoid side reactions
    • Time: 3-6 hours
  • Mechanism: Nucleophilic substitution (SN2) of the secondary amine nitrogen on the propargyl halide.

  • Example Procedure:

Step Reagents Conditions Yield (%) Notes
N4 Alkylation 1-(3,4-methylenedioxybenzyl)piperazine + propargyl bromide DMF, K2CO3, RT, 4 h 65-85% Controlled temperature to minimize side products

Alternative Synthetic Routes and Considerations

  • Sequential vs. One-Pot Synthesis: Sequential alkylation is preferred to control regioselectivity; however, one-pot methods may be explored with careful reagent addition and monitoring.
  • Protecting Groups: If selectivity issues arise, protecting groups on one nitrogen of piperazine may be employed.
  • Purification: Typically involves extraction, crystallization, and chromatographic techniques to isolate the desired product.

Data Tables Summarizing Preparation Conditions

Step Starting Material Alkylating Agent Solvent Base Temp (°C) Time (h) Yield (%) Remarks
1 Piperazine 3,4-Methylenedioxybenzyl bromide Ethanol or Acetonitrile Triethylamine RT to reflux 12-24 75-90 N1 selective alkylation
2 1-(3,4-Methylenedioxybenzyl)piperazine Propargyl bromide DMF K2CO3 or NaH 0-25 3-6 65-85 N4 alkylation with propargyl group

Research Discoveries and Optimization Insights

  • Selectivity: Alkylation at N1 followed by N4 substitution is well-established to avoid mixture of isomers.
  • Solvent Effects: Polar aprotic solvents favor SN2 reactions for propargylation, improving yield.
  • Temperature Control: Lower temperatures reduce side reactions such as elimination or polymerization of propargyl bromide.
  • Base Choice: Mild bases like potassium carbonate provide good yields without decomposition.
  • Purity: Recrystallization and chromatographic purification yield analytically pure compounds suitable for biological testing.

These findings are consistent across multiple synthetic studies of substituted piperazines with benzyl and propargyl groups.

Chemical Reactions Analysis

Acylation

Piperazine derivatives readily undergo acylation at the secondary amine sites. For this compound:

  • The propynyl group may sterically hinder one nitrogen, directing acylation to the methylenedioxybenzyl-substituted nitrogen.

  • Common acylating agents: Acid chlorides or anhydrides .

Alkylation

  • The propynyl group itself results from alkylation of piperazine with propargyl bromide or similar reagents .

  • Further alkylation could occur at remaining amine sites, though steric effects may limit reactivity .

N-Oxidation

  • Piperazine derivatives are susceptible to oxidation at nitrogen atoms.

  • Conditions : Hydrogen peroxide or peracids .

  • Outcome : Formation of N-oxide derivatives, potentially altering pharmacological activity .

Coordination Chemistry

  • The piperazine nitrogen atoms can act as ligands for metal ions (e.g., cadmium, copper).

  • Example : Stable complexes form via nitrogen-metal coordination, relevant in catalysis or material science .

Synthetic Pathways

The compound is synthesized through:

  • Protonation of Piperazine : Mono-protonation (e.g., as hydrochloride) to suppress disubstitution .

  • Stepwise Substitution :

    • First step : Benzylation with 3,4-methylenedioxybenzyl chloride.

    • Second step : Alkylation with propargyl bromide .

  • Purification : Column chromatography or recrystallization for high-purity yields .

Table 1 : Key Reaction Conditions

Reaction StepReagentSolventTemperatureYield (Reported)
Benzylation3,4-MDBzClMethanolReflux~75%
PropargylationPropargyl bromideAcetic acidRT~68%

Degradation and Stability

  • LC-MS Analysis : Fragmentation patterns show neutral losses (e.g., m/zm/z 86 for benzylpiperazines) .

  • Stability in Biological Matrices :

    • Degrades under alkaline conditions (e.g., 1 M NaOH), requiring modified sample prep with 3 M NaOH for stability .

Table 2 : Detection Limits in Biological Samples

MatrixLOD (ng/mL)LOQ (ng/mL)
Serum0.21–1.420.62–4.26
Urine0.004–1.420.01–4.26

Scientific Research Applications

1-[(1,3-dioxaindan-5-yl)methyl]-4-(prop-2-yn-1-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1,3-dioxaindan-5-yl)methyl]-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Receptor Binding Affinities

  • 1-(3,4-Methylenedioxybenzyl)-4-(2-propynyl)piperazine: Predicted to interact with serotonergic receptors (e.g., 5-HT₁A, 5-HT₂A) due to the methylenedioxybenzyl group, similar to MDMA . The 2-propynyl group may alter selectivity or potency compared to non-alkynylated analogs.
  • BZP : Primarily acts as a dopamine reuptake inhibitor with weaker affinity for 5-HT receptors .
  • TFMPP : High affinity for 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors due to the electron-withdrawing CF₃ group .
  • mCPP : Selective 5-HT₂C agonist, used experimentally to study anxiety and feeding behavior .
  • Fipexide : Originally developed as a psychostimulant and antidepressant but withdrawn due to hepatotoxicity; structural complexity may contribute to off-target effects .

Metabolic Pathways

  • 1-(3,4-Methylenedioxybenzyl)-4-(2-propynyl)piperazine : Likely undergoes hepatic demethylenation of the methylenedioxy group (forming dihydroxy metabolites) and oxidation of the propynyl moiety, similar to MDBP metabolism .
  • BZP : Metabolized via hydroxylation and N-dealkylation to piperazine .
  • TFMPP : Metabolized to hydroxylated and glucuronidated derivatives .
  • Fipexide : Undergoes hydrolysis of the acetyl group and conjugation pathways, contributing to its toxicity profile .

Toxicity and Regulatory Status

Compound Hepatotoxicity Neurotoxicity Regulatory Status
1-(3,4-Methylenedioxybenzyl)-4-(2-propynyl)piperazine Not reported Unknown Not evaluated by WHO/UN
BZP Moderate Low Controlled in many countries
TFMPP High Moderate Controlled under UN conventions
mCPP Low High (5-HT₂C) Restricted in some jurisdictions
Fipexide Severe High Withdrawn (hepatic toxicity)

Key Findings :

  • The 3,4-methylenedioxybenzyl group is associated with MDMA-like serotonergic effects but also increases metabolic strain due to demethylenation pathways .
  • Piperazines with halogenated or complex substituents (e.g., Fipexide) show higher toxicity, likely due to reactive metabolite formation .

Biological Activity

Piperazine derivatives, particularly 1-(3,4-methylenedioxybenzyl)-4-(2-propynyl)- , have garnered attention in pharmacological research due to their diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₇H₂₂N₄O₅S
  • Molecular Weight : 394.445 g/mol
  • CAS Number : 52293-23-9
  • Serotonergic Activity :
    • The compound exhibits selective agonistic activity at the 5-HT1A serotonin receptors , which are implicated in mood regulation and anxiety. Studies have demonstrated that derivatives like BP-554 (related to the compound ) significantly reduce levels of 5-hydroxy-indoleacetic acid in the brain, indicating modulation of serotonin pathways .
    • Increased serotonin levels can lead to various effects, including entactogenic responses and potential serotonin syndrome under certain conditions .
  • Dopaminergic and Noradrenergic Effects :
    • Piperazine derivatives have been shown to elevate dopamine and norepinephrine levels, which can result in both therapeutic and adverse effects such as increased heart rate and blood pressure .
  • Antitumor and Antimicrobial Activities :
    • Research indicates that some piperazine derivatives possess antitumor properties, with studies showing effectiveness against various cancer cell lines. For instance, compounds synthesized from piperazine scaffolds have demonstrated significant antibacterial and antifungal activities .

Biological Activity Data

Activity TypeObserved EffectsReference
Serotonin AgonismModulation of mood and anxiety
Dopamine IncreaseBehavioral stimulation
Antitumor ActivityInhibition of cancer cell proliferation
AntibacterialEffective against specific bacterial strains
AntifungalInhibition of fungal growth

Case Studies

  • Case Study on Behavioral Effects :
    A study investigated the behavioral impacts of piperazine derivatives on rodent models. Mice treated with BP-554 exhibited hypothermia and increased serum corticosterone levels, suggesting a stress response mediated through serotonergic pathways .
  • Toxicological Analysis :
    Research focusing on the metabolism of 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) highlighted its potential for abuse as a designer drug. Toxicological profiles indicated symptoms such as tachycardia and pupil dilation, which are critical for clinical diagnosis during piperazine-related poisonings .

Q & A

Q. What are the optimal synthetic routes for Piperazine, 1-(3,4-methylenedioxybenzyl)-4-(2-propynyl)-, and what key intermediates should be prioritized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A recommended route starts with 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) as the core intermediate, followed by propargylation at the 4-position. Key steps include:

  • Step 1: React MDBP with propargyl bromide in the presence of a base (e.g., K2_2CO3_3) under anhydrous conditions .
  • Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
    Prioritize intermediates like 4-propargylpiperazine derivatives, which are critical for subsequent functionalization. Reaction progress can be monitored using TLC or LC-MS .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

Methodological Answer:

  • NMR: Use 1^1H and 13^13C NMR to confirm the methylenedioxybenzyl moiety (δ 5.9–6.0 ppm for methylenedioxy protons) and propargyl group (δ 2.1–2.3 ppm for terminal acetylene protons). Compare with reference spectra of structurally similar compounds like Piribedil .
  • IR: Look for characteristic peaks: 3300 cm1^{-1} (C≡C-H stretch), 1600 cm1^{-1} (aromatic C=C), and 930 cm1^{-1} (methylenedioxy group) .
  • Mass Spectrometry: High-resolution MS (HRMS) should confirm the molecular ion [M+H]+^+ at m/z 327.15 (C17_{17}H19_{19}N2_2O2_2).

Q. What analytical techniques are recommended for assessing purity and stability?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) with 0.1% formic acid. Retention time should align with standards (e.g., Piribedil: ~6.2 min) .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor hydrolytic stability of the methylenedioxy group via pH-dependent LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the receptor-binding affinity of this compound, and what validation methods are recommended?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with dopamine D2 receptors (a known target for piperazine derivatives). Focus on the propargyl group’s role in hydrophobic pocket interactions .
  • Validation: Compare predicted binding energies with experimental IC50_{50} values from radioligand displacement assays (e.g., using 3^3H-spiperone). Validate with mutagenesis studies targeting key residues (e.g., Asp114 in D2 receptors) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Crystallography: If NMR data ambiguity arises (e.g., overlapping peaks), grow single crystals via vapor diffusion (solvent: dichloromethane/hexane). Use X-ray diffraction to resolve bond angles and confirm the propargyl substituent’s orientation .
  • Dynamic NMR: For fluxional behavior (e.g., piperazine ring puckering), perform variable-temperature 1^1H NMR (−50°C to 50°C) to observe coalescence of signals .

Q. How does the propargyl group influence metabolic pathways, and what in vitro models are suitable for studying this?

Methodological Answer:

  • CYP450 Metabolism: Incubate the compound with human liver microsomes (HLMs) and NADPH. Use LC-HRMS to identify metabolites (e.g., oxidation of the propargyl group to a ketone). Compare with control assays using CYP3A4 inhibitors (e.g., ketoconazole) .
  • Reactive Metabolite Screening: Trap electrophilic intermediates (e.g., alkyne-epoxides) with glutathione (GSH) and detect adducts via neutral loss scanning (NL 129 Da) .

Q. What experimental designs optimize the compound’s selectivity for serotonin vs. dopamine receptors?

Methodological Answer:

  • Functional Assays: Use CHO cells transfected with human 5-HT2A_{2A} or D2 receptors. Measure cAMP accumulation (D2: Gi-coupled) or IP1 accumulation (5-HT2A_{2A}: Gq-coupled).
  • Selectivity Ratio: Calculate IC50_{50} ratios (e.g., D2/5-HT2A_{2A} < 0.1 indicates serotonin preference). Modify substituents (e.g., replacing propargyl with bulkier groups) to tune selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.